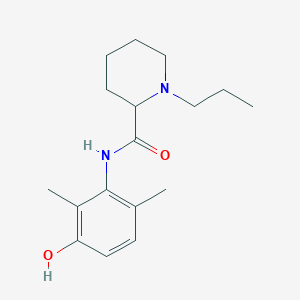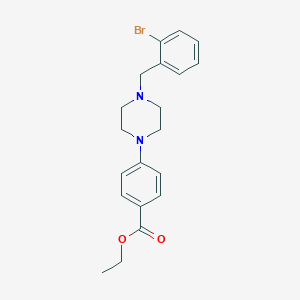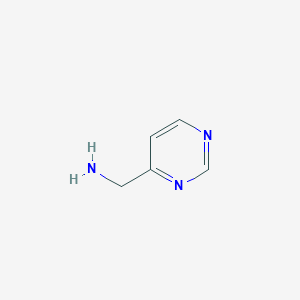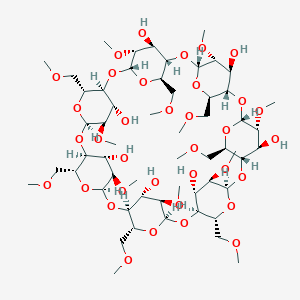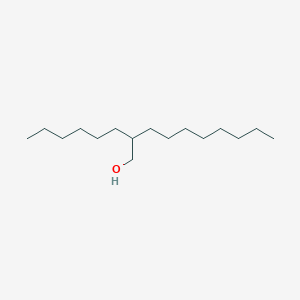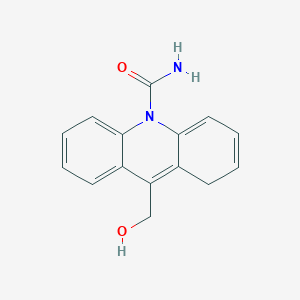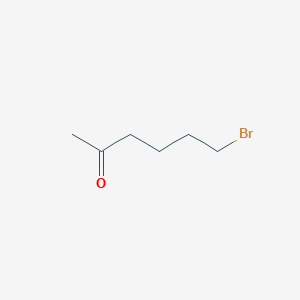
(R)-(+)-Tolvaptan
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Tolvaptan involves a multi-step chemical process starting from 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. The process includes acylation and reduction steps to produce 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, which is further subjected to acylation with 2-methylbenzoyl chloride and reduction with sodium borohydride, achieving an overall yield of about 45% (Yan Chuanwei et al., 2011).
Molecular Structure Analysis
The molecular structure of Tolvaptan has been confirmed through various analytical techniques, including X-ray diffraction, which validated the synthetic compound's identity as the target product. This analysis also revealed the presence of polymorphs, indicating the compound's ability to exist in multiple crystalline forms (Fan Xi-yuan, 2012).
Chemical Reactions and Properties
Tolvaptan's reactivity and stability have been extensively studied, demonstrating its degradation under various stress conditions such as acid/base hydrolysis, oxidation, and photolysis. These studies have been crucial for understanding the stability and shelf-life of Tolvaptan, as well as for developing suitable formulation strategies (Prinesh N. Patel et al., 2015).
Physical Properties Analysis
The physical properties of Tolvaptan, including its solubility in different solvents and its dissolution behavior, have been subject to optimization to enhance its bioavailability. Techniques like self-microemulsifying drug delivery systems (SMEDDS) have been employed to improve the dissolution rate, demonstrating the significance of formulation strategies in the drug's development process (Jong-Hwa Lee & G. Lee, 2022).
Chemical Properties Analysis
Tolvaptan's chemical properties, particularly its interaction with biological receptors, underscore its role as a vasopressin V2 receptor antagonist. The detailed chemical characterization, including identification and control of impurities during its synthesis, is pivotal for ensuring the purity and efficacy of the final pharmaceutical product (M. Sethi et al., 2014).
Wissenschaftliche Forschungsanwendungen
Renal Function and Electrolyte Management : Tolvaptan effectively increases the excretion of free water without causing electrolyte abnormalities or worsening renal function (Bhatt et al., 2014). It is also known for improving renal functions in rodent models of chronic kidney disease, particularly by activating the Nrf2/HO-1 antioxidant pathway through PERK phosphorylation (Fujiki et al., 2019).
Autosomal Dominant Polycystic Kidney Disease (ADPKD) : Tolvaptan slows cyst development and renal insufficiency progression in ADPKD in adult patients with chronic kidney disease stages 1–3 (Gansevoort et al., 2016). It has also been recognized as a promising treatment option in this condition, reducing growth in total kidney volume and slowing renal function decline (Blair & Keating, 2015).
Heart Failure : In patients with advanced heart failure, Tolvaptan has shown significant reductions in pulmonary capillary wedge pressure and right atrial pressure (Udelson et al., 2008). It is well tolerated in chronic heart failure patients, reducing body weight and edema, and normalizing serum sodium levels (Gheorghiade et al., 2003).
Hyponatremia Management : Tolvaptan is approved by the FDA for treating hyponatremia in conditions like heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (Zmily et al., 2011). It has shown efficacy in improving serum sodium levels in patients with the syndrome of inappropriate antidiuretic hormone secretion (SIADH), with minimal side effects (Verbalis et al., 2011).
Drug Interaction and Pharmacokinetics : Studies indicate that Tolvaptan does not require alteration in warfarin doses when co-administered (Shoaf & Mallikaarjun, 2012). A validated method for determining Tolvaptan and its metabolites in rat serum has been applied to evaluate its pharmacokinetics (Furukawa et al., 2014).
Potential Risks : Tolvaptan and its metabolites may inhibit human hepatic bile acid transporters, potentially contributing to liver injury in ADPKD patients (Slizgi et al., 2016). Also, Tolvaptan-induced liver injury in ADPKD clinical trials has been linked to inhibition of bile acid transporters and mitochondrial respiration (Woodhead et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332136 | |
| Record name | Samsca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tolvaptan is a selective and competitive arginine vasopressin receptor 2 antagonist. Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls thus preventing water absorption. This action ultimately results in an increase in urine volume, decrease urine osmolality, and increase electrolyte-free water clearance to reduce intravascular volume and an increase serum sodium levels. Tolvaptan is especially useful for heart failure patients as they have higher serum levels of vasopressin. | |
| Record name | Tolvaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
(R)-(+)-Tolvaptan | |
CAS RN |
331947-66-1, 150683-30-0 | |
| Record name | Tolvaptan, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolvaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Samsca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLVAPTAN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2497LPNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

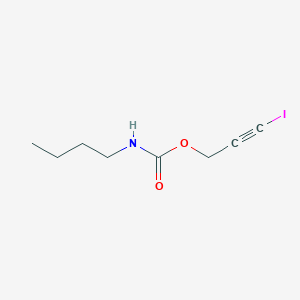
![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)
![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)
